molecular formula C8H17NO2 B15258757 4-(2-Aminoethyl)-2-methyloxan-4-OL

4-(2-Aminoethyl)-2-methyloxan-4-OL

Cat. No.: B15258757
M. Wt: 159.23 g/mol
InChI Key: KXEVXROKTBCCBX-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-methyloxan-4-OL is an organic compound that features a unique oxane ring structure with an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-methyloxan-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-propanediol with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-methyloxan-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxanes, amino alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Aminoethyl)-2-methyloxan-4-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-methyloxan-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)aniline: Known for its use in the synthesis of dyes and pigments.

    2-(4-Aminophenyl)ethylamine: Utilized in the production of pharmaceuticals and agrochemicals.

    4-(2-Aminoethyl)benzenesulfonamide: Studied for its potential as an enzyme inhibitor.

Uniqueness

4-(2-Aminoethyl)-2-methyloxan-4-OL stands out due to its unique oxane ring structure, which imparts distinct chemical and physical properties. This structural feature allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

4-(2-aminoethyl)-2-methyloxan-4-ol

InChI

InChI=1S/C8H17NO2/c1-7-6-8(10,2-4-9)3-5-11-7/h7,10H,2-6,9H2,1H3

InChI Key

KXEVXROKTBCCBX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)(CCN)O

Origin of Product

United States

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